GPR40 Activator 1
Overview
Description
GPR40 Activator 1 is a compound that acts as an agonist for the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This receptor is primarily expressed in pancreatic beta cells and plays a crucial role in enhancing insulin secretion in response to elevated glucose levels. This compound has shown potential in the treatment of type 2 diabetes by improving glucose homeostasis and insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPR40 Activator 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of alkyne and azide groups, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the final product . The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in an appropriate solvent such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: GPR40 Activator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
GPR40 Activator 1 has a wide range of scientific research applications, including:
Mechanism of Action
GPR40 Activator 1 exerts its effects by binding to and activating GPR40, a receptor that is predominantly expressed in pancreatic beta cells. Upon activation, GPR40 triggers a signaling cascade involving the activation of phospholipase C, which leads to the hydrolysis of membrane phospholipids and the generation of inositol-1,4,5-trisphosphate and diacylglycerol . This results in an increase in intracellular calcium levels, which in turn enhances insulin secretion in a glucose-dependent manner .
Comparison with Similar Compounds
GPR40 Activator 1 is part of a family of compounds known as free fatty acid receptor agonists. Similar compounds include:
GPR40 Activator 2: Another agonist with similar effects on insulin secretion.
GPR40 Activator 3: A compound with a slightly different chemical structure but similar biological activity.
GPR40 Activator 4: Known for its higher potency and selectivity for GPR40 compared to other activators.
Uniqueness: this compound is unique in its specific binding affinity and activation profile for GPR40. It has been shown to effectively enhance insulin secretion and improve glucose homeostasis, making it a promising candidate for the treatment of type 2 diabetes .
Biological Activity
GPR40 (also known as FFAR1) is a G-protein-coupled receptor (GPCR) primarily activated by long-chain fatty acids. Its activation plays a crucial role in various biological processes, particularly in glucose metabolism and insulin secretion. This article delves into the biological activity of GPR40 Activator 1, examining its mechanisms, effects, and potential therapeutic applications based on recent research findings.
GPR40 activation initiates several intracellular signaling pathways that are pivotal for its biological effects:
- Calcium Signaling : GPR40 activation leads to the release of intracellular calcium stores, which is essential for insulin secretion from pancreatic β-cells. The mechanism involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process enhances glucose-induced insulin secretion (GIIS) through store-operated calcium entry (SOCE) pathways mediated by proteins like STIM1 and Orai1 .
- Neurogenesis : In addition to its role in metabolism, GPR40 is implicated in neurogenic processes within the hypothalamus. Activation of GPR40 has been shown to stimulate cell proliferation and survival in hypothalamic neurons via p38 MAPK and brain-derived neurotrophic factor (BDNF) signaling pathways. This suggests a broader role for GPR40 in regulating energy homeostasis beyond insulin secretion .
Insulin Secretion and Glucose Metabolism
Numerous studies have demonstrated that GPR40 agonists significantly enhance insulin secretion in response to glucose. For instance, the agonist TAK-875 has shown efficacy comparable to traditional diabetes medications like glimepiride, effectively lowering both fasting and postprandial blood glucose levels without causing hypoglycemia .
The following table summarizes key findings from various studies on GPR40 activators:
Case Studies
- Clinical Trials with TAK-875 : In phase II trials, patients with type 2 diabetes treated with TAK-875 exhibited significant reductions in HbA1c levels over 12 weeks compared to placebo controls. The compound was well-tolerated, indicating its potential as a safe therapeutic option for managing diabetes .
- Neurogenic Effects of TUG905 : Research involving TUG905 highlighted its ability to promote hypothalamic neurogenesis in mice. This effect was potentiated when combined with BDNF, suggesting that GPR40 activation may play a role in neuroprotection and cognitive function related to metabolic health .
Therapeutic Implications
The biological activity of GPR40 activators presents promising therapeutic avenues for conditions such as type 2 diabetes and obesity:
- Diabetes Management : GPR40 agonists like TAK-875 are being explored as glucose-dependent insulin secretagogues that can provide effective glycemic control without the risk of hypoglycemia associated with some other diabetes medications .
- Obesity Treatment : The ability of GPR40 activation to regulate appetite and energy expenditure positions it as a target for obesity treatment strategies. Agonists that enhance GLP-1 secretion could help in weight management by promoting satiety .
Properties
IUPAC Name |
(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVQUSMRABAJAR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.